molecular formula C15H17NaO3S B1264829 Egualen sodium CAS No. 97683-31-3

Egualen sodium

Numéro de catalogue B1264829
Numéro CAS: 97683-31-3
Poids moléculaire: 300.4 g/mol
Clé InChI: KXGWXVVNYQOMQZ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Egualen Sodium, also known as sodium 3-ethyl-7-isopropyl-1-azulenesulfonate , is a new anti-ulcer drug . It is an azulene derivative developed for the treatment of peptic ulcer and marketed in Japan under the trade name Azuloxa .


Synthesis Analysis

The synthesis of Egualen Sodium involves the acylation of 7-isopropylazulene-1-carboxylic acid ethyl ester with 1-[14C]-acetyl chloride-SnCl4 in dichloromethane to give the corresponding 3-acetyl derivative. This is then reduced with sodium cyanoborohydride and boron trifluoride in ether to the 3-ethyl derivative .


Molecular Structure Analysis

Egualen Sodium has a molecular formula of C15H17NaO3S . It has an average mass of 300.348 Da and a monoisotopic mass of 300.079620 Da .


Chemical Reactions Analysis

Egualen Sodium can be dissolved in ethanol (99.5) by warming, and filtered while warm. After cooling, the separated crystals are collected and washed with two 2-mL portions of ethanol (99.5). The crystals are then recrystallized in ethanol (99.5), and washed with two 5-mL portions of ethanol (99.5). The crystals are then dried at 80oC for 2 hours, and allowed to cool in a desiccator with silica gel .


Physical And Chemical Properties Analysis

Egualen Sodium occurs as blue crystals or crystalline powder . It has a unique chemical structure and interesting biological properties .

Applications De Recherche Scientifique

Therapeutic Effects in Gastritis

Egualen sodium has been studied for its therapeutic effects on chronic gastritis. Research has shown that it can effectively reduce mucosal surface injuries, improve mucosal thickness, reduce the number of parietal cells, and decrease inflammatory cell infiltration and collagenous fiber proliferation in the gastric mucosa. Its effects were found to be superior to those of sofalcone and sodium guaiazulene 3-sulfonate, suggesting its potential as a promising agent for treating erosive and atrophic gastritis (Mochizuki et al., 1996).

Sex-Related Differences in Urinary Excretion

A study on the urinary excretion of Egualen sodium revealed significant sex-related differences in rats. The research indicated that males had higher relative amounts of metabolites in plasma and higher excretion ratios of metabolites compared to females. The study also noted that androgens significantly affect the excretion of Egualen sodium, marking the first instance of observed sex-related differences in both metabolism and excretion of a drug (Sato et al., 2000).

Preventative Effect on Small-Intestinal Mucosal Damage

Egualen sodium hydrate has been evaluated for its preventative effects on small-intestinal mucosal damage induced by low-dose aspirin. In a clinical trial involving healthy adult male volunteers, Egualen sodium significantly suppressed the total number of small intestinal injuries detected by capsule endoscopy. This suggests its usefulness in preventing low-dose aspirin-induced small intestinal injury (Iguchi et al., 2018).

Inhibitory Effect on Histamine Release

A study explored Egualen sodium's ability to inhibit histamine release from mast cell-like cells in the stomach. The findings suggest that Egualen sodium can prevent histamine release from histaminocytes induced by various stimuli. The mechanism for this action might be related to the stabilizing effect on cell membranes (Akagi et al., 2001).

Prophylactic Effect on Gastrointestinal Damage

Egualen sodium has shown a prophylactic effect against various lesions in the gastrointestinal mucosa. This includes gastric damage induced by ischemia/reperfusion and small intestinal damage caused by loxoprofen. The protective action might be due to its pharmacological properties, like TXA2 antagonistic action, mucosal protection, and stimulation of mucus secretion (Amagase et al., 2013).

Mécanisme D'action

The mechanisms responsible for the anti-ulcer effect of Egualen Sodium are reported to be increased mucosal blood flow, prevention of vascular injury, prevention of decreases in endogenous sulfhydryl (SH) compounds, and blockade of thromboxane (TX) A2 receptors .

Safety and Hazards

Egualen Sodium has shown a preventative effect on low-dose aspirin-induced small intestinal injury . Since acid suppression therapy was reported to exacerbate NSAIDs-induced enteropathy via dysbiosis, Egualen Sodium may be useful for patients treated with low-dose aspirin .

Orientations Futures

Egualen Sodium has been developed by Kotobuki and is currently approved for use in the treatment of gastric ulcers . Its potential use in other areas of medicine is still being explored .

Propriétés

IUPAC Name

sodium;3-ethyl-7-propan-2-ylazulene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3S.Na/c1-4-11-9-15(19(16,17)18)14-8-12(10(2)3)6-5-7-13(11)14;/h5-10H,4H2,1-3H3,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGWXVVNYQOMQZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99287-30-6 (Parent)
Record name Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097683313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048787
Record name Egualen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Egualen sodium

CAS RN

97683-31-3
Record name Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097683313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Egualen sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EGUALEN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3368L0W034
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Egualen sodium
Reactant of Route 2
Reactant of Route 2
Egualen sodium
Reactant of Route 3
Reactant of Route 3
Egualen sodium
Reactant of Route 4
Reactant of Route 4
Egualen sodium
Reactant of Route 5
Egualen sodium
Reactant of Route 6
Egualen sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.